2-(3-Amino-benzenesulfonylamino)-benzoic acid
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Overview
Description
2-(3-Amino-benzenesulfonylamino)-benzoic acid is an organic compound that features both amino and sulfonyl functional groups attached to a benzene ring
Mechanism of Action
Mode of Action
It’s known that the compound can undergo various chemical reactions due to the presence of the amino and sulfonylamino groups . These groups can form bonds with target molecules, altering their structure and function.
Pharmacokinetics
The compound’s solubility in water and ethanol suggests that it could be absorbed and distributed in the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(3-Amino-benzenesulfonylamino)-benzoic acid . For instance, its solubility could be affected by the pH of the environment, which in turn could influence its absorption and distribution in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid typically involves multi-step organic reactions. One common method is the sulfonation of aniline derivatives followed by coupling with benzoic acid derivatives. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and coupling agents such as carbodiimides for the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to thiol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(3-Amino-benzenesulfonylamino)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Similar structure but lacks the benzoic acid moiety.
Benzenesulfonamide: Contains the sulfonamide group but lacks the amino group on the benzene ring.
Uniqueness
2-(3-Amino-benzenesulfonylamino)-benzoic acid is unique due to the presence of both amino and sulfonyl groups on the benzene ring, along with the benzoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(3-aminophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-9-4-3-5-10(8-9)20(18,19)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOSXPMJTFDWRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407398 |
Source
|
Record name | 2-[(3-Aminobenzene-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55990-13-1 |
Source
|
Record name | 2-[(3-Aminobenzene-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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